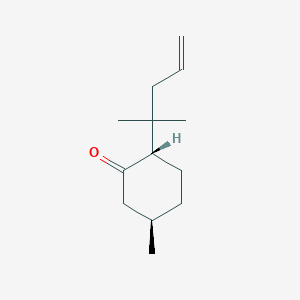![molecular formula C37H38N2O9S3 B14460037 Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]- CAS No. 68155-73-7](/img/structure/B14460037.png)
Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-: is a complex organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of multiple sulfonic acid groups and ethyl-substituted amino groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid. This process introduces sulfonic acid groups into the benzene ring. For the specific compound , additional steps are required to introduce the ethyl-substituted amino groups and the 3-sulfophenylmethyl groups. These steps may involve multiple reactions, including alkylation and amination, under controlled conditions to ensure the desired substitutions are achieved .
Industrial Production Methods: Industrial production of such complex compounds often involves multi-step synthesis processes in large reactors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography .
化学反応の分析
Types of Reactions: Benzenesulfonic acid derivatives undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert sulfonic acids to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can produce sulfonyl chlorides, while reduction with LiAlH₄ can yield thiols .
科学的研究の応用
Chemistry: In chemistry, benzenesulfonic acid derivatives are used as intermediates in the synthesis of more complex compounds. They serve as building blocks for the production of dyes, pharmaceuticals, and other organic compounds .
Biology: In biological research, these compounds are used to study enzyme inhibition and protein interactions. They can act as inhibitors for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
Medicine: In medicine, benzenesulfonic acid derivatives are explored for their potential therapeutic properties. They are investigated for their ability to inhibit certain enzymes or pathways involved in diseases such as cancer and inflammation .
Industry: Industrially, these compounds are used in the production of detergents, surfactants, and other cleaning agents. Their ability to lower surface tension makes them valuable in various cleaning and emulsifying applications .
作用機序
The mechanism of action of benzenesulfonic acid derivatives involves their interaction with specific molecular targets. For example, they can inhibit enzymes by binding to the active site or allosteric sites, preventing the enzyme from catalyzing its substrate. The sulfonic acid groups can form strong ionic interactions with positively charged amino acids in proteins, leading to inhibition or modulation of protein function .
類似化合物との比較
p-Toluenesulfonic acid: Another benzenesulfonic acid derivative with a methyl group at the para position.
Ethyl p-toluenesulfonate: An ester derivative of p-toluenesulfonic acid.
4-Methylbenzenesulfonic acid: Similar to p-toluenesulfonic acid but with a different substitution pattern.
Uniqueness: The uniqueness of benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]- lies in its complex structure, which includes multiple sulfonic acid groups and ethyl-substituted amino groups. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields .
特性
CAS番号 |
68155-73-7 |
|---|---|
分子式 |
C37H38N2O9S3 |
分子量 |
750.9 g/mol |
IUPAC名 |
2-[bis[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]methyl]benzenesulfonic acid |
InChI |
InChI=1S/C37H38N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24,37H,3-4,25-26H2,1-2H3,(H,40,41,42)(H,43,44,45)(H,46,47,48) |
InChIキー |
QNOYBCOEQMOHFR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)N(CC)CC4=CC(=CC=C4)S(=O)(=O)O)C5=CC=CC=C5S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


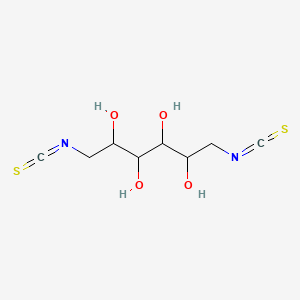
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
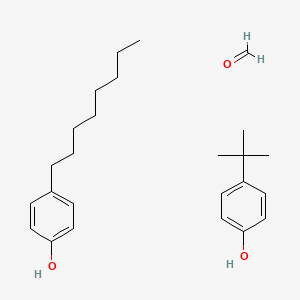

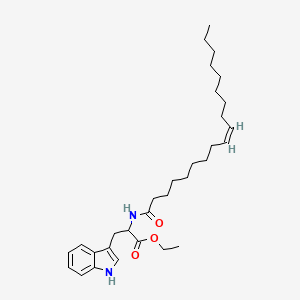
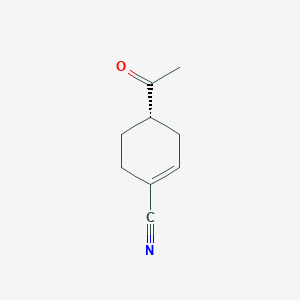

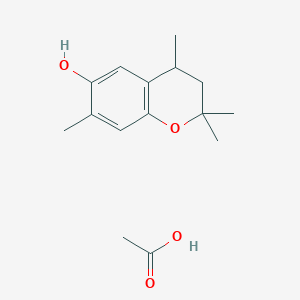
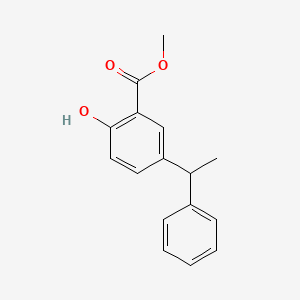

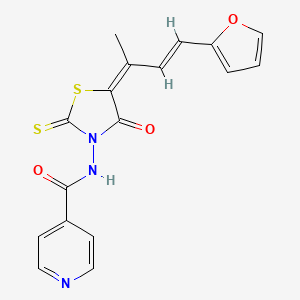
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
